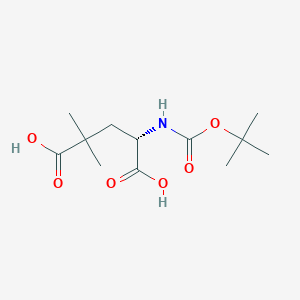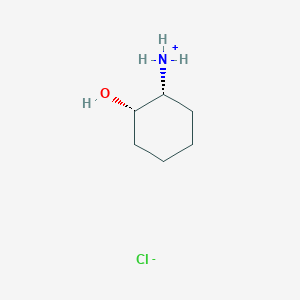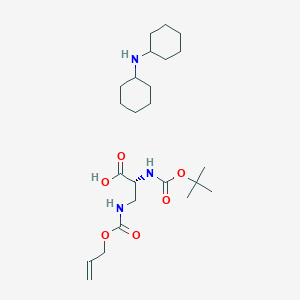
7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol
Übersicht
Beschreibung
“7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol” is a chemical compound with the molecular formula C10H13NO . It is a derivative of tetrahydronaphthalene, which is a partially hydrogenated form of naphthalene .
Molecular Structure Analysis
The molecular structure of “7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol” consists of a tetrahydronaphthalene backbone with an amino group at the 7-position and a hydroxyl group at the 1-position .Wissenschaftliche Forschungsanwendungen
Summary of the Application
“7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol” and its derivatives have been used in the synthesis of various pharmaceutical compounds . These compounds have shown significant effects in the process of discovering new structures for pharmaceutical applications .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary depending on the specific derivative being synthesized and the desired pharmaceutical application. For example, one study involved the synthesis and β-adrenergic blocking activity of 2-(N-substituted amino)-1,2,3,4-tetrahydronaphthalen-1-ol derivatives .
Results or Outcomes
The results or outcomes also depend on the specific derivative and application. In the aforementioned study, the synthesized derivatives showed β-adrenergic blocking activity . This suggests potential applications in the treatment of conditions like hypertension and angina pectoris.
Application in Antimicrobial Research
Summary of the Application
Antimicrobial peptides (AMPs) are short chains of amino acids that display a wide-ranging capacity for host defence against various microbes, including bacteria, fungi, viruses and even cancer cells . “7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol” could potentially be used in the synthesis of these peptides .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary depending on the specific derivative being synthesized and the desired antimicrobial application .
Results or Outcomes
The results or outcomes also depend on the specific derivative and application. In general, AMPs display a lower risk of bacterial resistance evolution compared with most conventional antibiotics .
Application in Synthesis of 1,8-naphthyridines
Summary of the Application
“7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol” and its derivatives have been used in the synthesis of 1,8-naphthyridines, which have diverse biological activities and photochemical properties .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary depending on the specific derivative being synthesized and the desired pharmaceutical application .
Results or Outcomes
The results or outcomes also depend on the specific derivative and application. In general, 1,8-naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities .
Application in Real-Time Chiral Discrimination of Enantiomers
Summary of the Application
“(S)- (+)-1,2,3,4-Tetrahydro-1-naphthylamine” is used as a chiral amine derivative used in studies of real-time chiral discrimination of enantiomers .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary depending on the specific derivative being synthesized and the desired application .
Results or Outcomes
The results or outcomes also depend on the specific derivative and application. In general, these studies could provide valuable insights into the mechanisms of chiral discrimination .
Application in Synthesis of New Chiral Phosphine-Aminophosphine Ligands
Summary of the Application
“®-1,2,3,4-Tetrahydro-1-naphthylamine” is an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids. It has been used in the preparation of new chiral phosphine-aminophosphine ligands .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary depending on the specific derivative being synthesized and the desired application .
Results or Outcomes
The results or outcomes also depend on the specific derivative and application. In general, these ligands could have potential applications in various fields such as catalysis .
Application in Synthesis of 1,2,4-Triazole-Containing Scaffolds
Summary of the Application
“7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol” and its derivatives could potentially be used in the synthesis of 1,2,4-triazole-containing scaffolds . These scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary depending on the specific derivative being synthesized and the desired application .
Results or Outcomes
The results or outcomes also depend on the specific derivative and application. In general, these scaffolds have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Eigenschaften
IUPAC Name |
7-amino-1,2,3,4-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10,12H,1-3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDRGEJVHRQBJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578795 | |
| Record name | 7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol | |
CAS RN |
214698-03-0 | |
| Record name | 7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-](/img/structure/B112252.png)